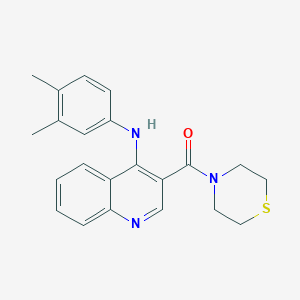
(4-((3,4-二甲基苯基)氨基)喹啉-3-基)(硫吗啉基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((3,4-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone, also known as DT-13, is a synthetic small molecule that has shown promising results in scientific research applications. DT-13 is a quinoline-based compound that has a thiomorpholine moiety attached to it. This compound has been studied for its potential as an anticancer agent, as well as for its ability to inhibit inflammation and angiogenesis.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of (4-((3,4-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone, focusing on six unique applications:
Anticancer Research
(4-((3,4-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone: has shown potential as an anticancer agent. Its quinoline core is known for its ability to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division. This makes it a promising candidate for developing new chemotherapeutic agents .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. The quinoline moiety is known to disrupt microbial cell membranes and interfere with essential enzymes, making it effective against a range of bacterial and fungal pathogens. This application is particularly valuable in the development of new antibiotics and antifungal agents .
Anti-inflammatory Agents
Research has indicated that (4-((3,4-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone can act as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines and mediators, which are involved in the inflammatory response. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Neuroprotective Effects
The compound has been studied for its neuroprotective effects. It can cross the blood-brain barrier and protect neurons from oxidative stress and apoptosis. This property is particularly useful in researching treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antiviral Research
(4-((3,4-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone: has shown promise in antiviral research. Its ability to inhibit viral replication and disrupt viral protein synthesis makes it a potential candidate for developing new antiviral drugs. This is especially relevant in the context of emerging viral infections .
属性
IUPAC Name |
[4-(3,4-dimethylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-15-7-8-17(13-16(15)2)24-21-18-5-3-4-6-20(18)23-14-19(21)22(26)25-9-11-27-12-10-25/h3-8,13-14H,9-12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLPKQAEWSZNOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


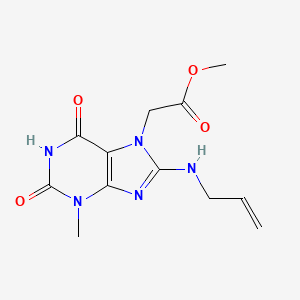
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-fluorophenyl)urea](/img/structure/B2716655.png)
![N~3~-cyclopropyl-6-(3-{[4-(trifluoromethyl)benzyl]amino}-1-pyrrolidinyl)nicotinamide](/img/structure/B2716658.png)

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716661.png)
![5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-phenyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B2716662.png)
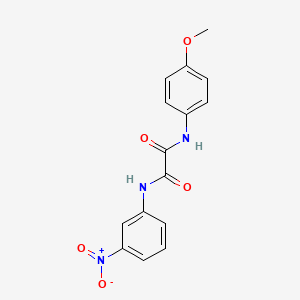

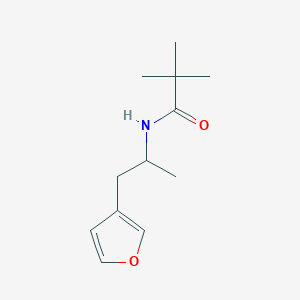
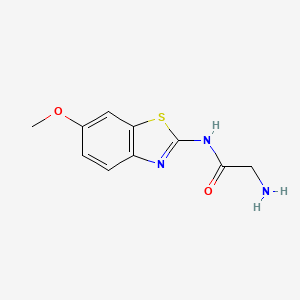
![ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate](/img/structure/B2716668.png)
![N-[4-(3-Methoxypiperidin-1-YL)phenyl]-1H-indole-2-carboxamide](/img/structure/B2716670.png)
